1-(4-Ethynylbenzyl)-4-methylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

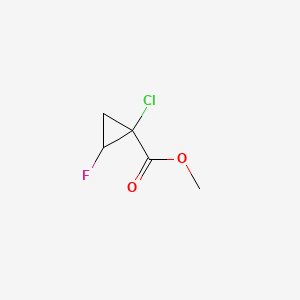

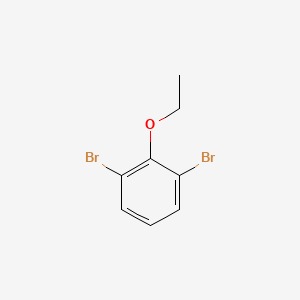

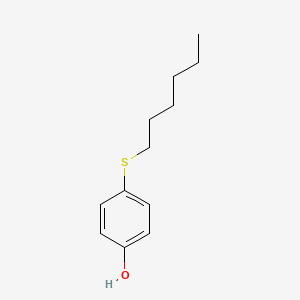

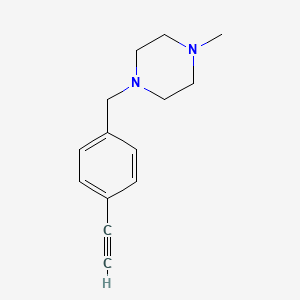

“1-(4-Ethynylbenzyl)-4-methylpiperazine” is a compound that consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring. This piperazine ring is substituted at one position by a methyl group (CH3-) and at the opposite position by an ethynylbenzyl group. The ethynylbenzyl group consists of a benzene ring with an ethynyl group (-C≡CH) and a methyl group (-CH2-) attached .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperazine ring provides a basic (alkaline) property to the molecule, while the ethynyl group introduces acidity. The benzyl group is a common structural motif in many organic compounds and drugs, and it can influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could confer basicity, while the ethynyl group could confer acidity .Aplicaciones Científicas De Investigación

Cyclization and Synthesis Methods

Piperazine derivatives are frequently used as intermediates in the synthesis of medicinal drugs. A study by Kushakova et al. (2004) highlighted the cyclization of N,N-Bis(2-chloroethyl)methylamine in aqueous hydrazine, leading to efficient methods for isolating compounds like 1-Amino-4-methylpiperazine, which is closely related to the core structure of interest (Kushakova, Kuznetsov, Chernobroviy, & Garabadgiu, 2004). This demonstrates the chemical's role in the synthesis of new pharmaceuticals.

Molecular Analysis and Characterization

Detailed molecular analysis such as NBO, HOMO, LUMO, and vibrational spectra (FTIR and FT Raman) of related piperazine compounds have been performed to understand their electronic properties and reactivity. Mahalakshmi and Balachandran (2015) carried out quantum chemical calculations and spectroscopic analysis on 1-Amino-4-methylpiperazine, providing insights into its electronic exchange interaction, charge delocalization, and molecular geometry (Mahalakshmi & Balachandran, 2015).

Anticancer Activity and Metabolism Studies

Jiang et al. (2007) studied the metabolism of 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) in rat bile, revealing extensive metabolism and identification of major metabolites. This research underlines the therapeutic potential and metabolic pathways of piperazine derivatives in anticancer applications (Jiang et al., 2007).

Hydrogen-Bonding and Crystal Structures

Research on multi-component hydrogen-bonding organic salts formed from 1-methylpiperazine with aromatic carboxylic acids by Yu et al. (2015) showcased the ability of piperazine derivatives to form diverse 3D net supramolecular architectures through robust hydrogen-bond interactions. This highlights their significance in the development of new materials and understanding molecular interactions (Yu et al., 2015).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-[(4-ethynylphenyl)methyl]-4-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-3-13-4-6-14(7-5-13)12-16-10-8-15(2)9-11-16/h1,4-7H,8-12H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMCFAYSUUEMGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.